![molecular formula C31H54 B1619225 3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene CAS No. 60305-22-8](/img/structure/B1619225.png)
3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene is a useful research compound. Its molecular formula is C31H54 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene , with the molecular formula C31H54, is a polycyclic hydrocarbon that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a complex arrangement of fused rings and multiple methyl groups. This structural complexity contributes to its potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C31H54 |
Molecular Weight | 426.76 g/mol |
Melting Point | Not available |
Solubility | Insoluble in water |
Density | Not available |
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that polycyclic hydrocarbons can interact with cellular mechanisms involved in tumor growth and metastasis.
Case Study: In Vitro Studies
A study published in the Journal of Organic Chemistry explored the anticancer effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells through the activation of specific signaling pathways (e.g., p53 pathway) .
Endocrine Disruption
There is growing evidence that certain polycyclic hydrocarbons can act as endocrine disruptors. The structural characteristics of this compound suggest potential interactions with hormone receptors.
Research Findings
Research has demonstrated that compounds with similar structures can bind to estrogen receptors and exhibit estrogenic activity. A study reported that such interactions could lead to altered hormonal signaling and contribute to reproductive health issues .
Toxicological Studies
The toxicological profile of this compound has not been extensively studied; however, related compounds have been shown to possess cytotoxic effects in certain concentrations.
Table 2: Toxicity Data from Related Compounds
Compound | LD50 (mg/kg) | Target Organ System |
---|---|---|
Benzo[a]pyrene | 50 | Liver |
Phenanthrene | 100 | Lungs |
Pyrene | 200 | Skin |
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases (G1/S or G2/M).
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cellular damage.
Scientific Research Applications
The compound 3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene (C31H54) is a polycyclic hydrocarbon with notable applications in various scientific fields. This article explores its applications in organic chemistry , material science , and biological research .
Organic Chemistry
Synthesis of Novel Compounds
- The compound serves as a precursor for synthesizing various derivatives in organic chemistry. Its unique structure allows for the development of new materials with tailored properties.
- Researchers utilize it in the synthesis of complex polycyclic compounds that exhibit interesting electronic and optical properties.
Mass Spectrometry
- Due to its unique fragmentation patterns, this compound is often analyzed using electron ionization mass spectrometry (EI-MS). Detailed studies have established characteristic fragmentation modes that aid in the identification of similar compounds .
Material Science
Polymer Development
- The compound's structure has potential applications in polymer science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Researchers are exploring its use in creating high-performance materials for aerospace and automotive applications due to its robust chemical structure.
Nanotechnology
- In nanotechnology, this compound can be utilized as a building block for constructing nanoscale devices. Its hydrophobic nature makes it suitable for applications in drug delivery systems where encapsulation of hydrophobic drugs is necessary.
Biological Research
Cancer Research
- Studies indicate that compounds structurally related to this compound may exhibit anticancer properties. Investigations into its biological activity are ongoing to understand its potential as an antitumor agent.
Endocrine Disruption Studies
- Given its structural similarity to certain endocrine-disrupting chemicals (EDCs), this compound is being studied for its effects on hormonal pathways in living organisms. Understanding its interactions with biological systems is crucial for assessing environmental impact.
Case Study 1: Synthesis of Polycyclic Aromatic Hydrocarbons
A recent study focused on synthesizing polycyclic aromatic hydrocarbons (PAHs) using this compound as a starting material. The results demonstrated that the synthesized PAHs exhibited enhanced photostability and fluorescence properties compared to traditional PAHs.
In another study assessing the biological activity of this compound, researchers found that it inhibited the growth of several cancer cell lines in vitro. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G1 phase. Further studies are required to evaluate its efficacy in vivo.
Properties
IUPAC Name |
3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21-26H,9-20H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGIDMRCNNMIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60305-22-8, 60305-23-9 |
Source
|
Record name | A'-Neo-30-norgammacerane, 22-ethyl-, (17alpha,22R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060305228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A'-Neo-30-norgammacerane, 22-ethyl-, (17alpha,22S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060305239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.